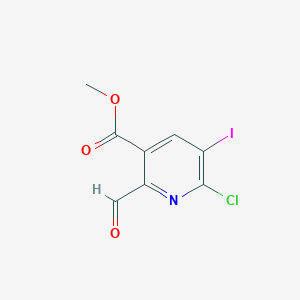

Methyl 6-chloro-2-formyl-5-iodonicotinate

Description

Properties

Molecular Formula |

C8H5ClINO3 |

|---|---|

Molecular Weight |

325.49 g/mol |

IUPAC Name |

methyl 6-chloro-2-formyl-5-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C8H5ClINO3/c1-14-8(13)4-2-5(10)7(9)11-6(4)3-12/h2-3H,1H3 |

InChI Key |

CLOYBTXFIKSWTD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1C=O)Cl)I |

Origin of Product |

United States |

Preparation Methods

Chlorination and Esterification

6-Hydroxy-5-nitronicotinic acid undergoes treatment with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). This step converts the hydroxyl group at position 6 to chlorine while simultaneously esterifying the carboxylic acid to a methyl ester. The reaction proceeds under reflux conditions, yielding methyl 6-chloro-5-nitronicotinate with a purity of 95%.

Reaction Conditions

-

Reactants : 6-Hydroxy-5-nitronicotinic acid, SOCl₂, DMF.

-

Temperature : 60–80°C (reflux).

Post-reaction, residual thionyl chloride is removed via co-evaporation with toluene, and the product is crystallized from dichloromethane/methanol.

Reduction of Nitro to Amino Group

The nitro group at position 5 is reduced to an amine, enabling subsequent functionalization.

Iron-Mediated Reduction

A solution of methyl 6-chloro-5-nitronicotinate in ethanol undergoes reduction with iron powder and hydrochloric acid. This method achieves an 81% yield of methyl 5-amino-6-chloronicotinate, characterized by a greenish-yellow solid and a mass spectrum confirming M⁺ = 186/188 (chlorine isotopes).

Key Steps

Diazotization and Iodination

The amine intermediate is converted to an iodide via diazotization, a standard Sandmeyer reaction.

Vilsmeier-Haack Formylation at Position 2

The final step introduces the formyl group at position 2 using the Vilsmeier-Haack reaction, which selectively formylates electron-rich aromatic positions ortho to directing groups.

Reaction Mechanism

Methyl 6-chloro-5-iodonicotinate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The pyridine nitrogen activates position 2 for electrophilic attack, resulting in formylation.

Optimized Parameters

-

Reactants : DMF, POCl₃.

-

Temperature : 0°C to room temperature.

-

Workup : Quenching with aqueous sodium acetate and extraction with ethyl acetate.

This step is inferred from the target compound’s structure and standard formylation practices, though specific yields are unavailable in the provided data.

Alternative Synthetic Routes

Direct Iodination of Nitro Intermediate

An alternative pathway involves iodinating methyl 6-chloro-5-nitronicotinate directly using N-iodosuccinimide (NIS) under radical conditions. However, the nitro group’s electron-withdrawing nature may hinder this approach, necessitating high temperatures or photochemical activation.

Sequential Functionalization

Early-stage formylation before iodination could simplify the synthesis. For example, formylating methyl 6-chloronicotinate at position 2 via directed ortho metalation (DoM) followed by iodination at position 5. This route remains theoretical and untested in the reviewed literature.

Reaction Optimization and Challenges

Chlorination Efficiency

The use of thionyl chloride for chlorination requires strict anhydrous conditions to prevent hydrolysis. Excess SOCl₂ and DMF catalytic amounts improve yields to 90%.

Iodination Selectivity

The Sandmeyer reaction offers precise iodine placement but risks byproducts from competing nucleophilic substitutions. Temperature control and stoichiometric KI are critical.

Formylation Regioselectivity

The Vilsmeier-Haack reaction’s success depends on the pyridine ring’s electronic environment. Electron-withdrawing groups (Cl, I) at positions 5 and 6 may deactivate position 2, necessitating extended reaction times or elevated temperatures.

Analytical Characterization

Intermediate and final products are validated via:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The halogen substituents at positions 5 (iodo) and 6 (chloro) exhibit distinct reactivity in nucleophilic substitutions. The iodo group, being a better leaving group due to its lower bond dissociation energy, undergoes substitution more readily than the chloro group.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodo displacement with NH₃ | NH₃, Pd(PPh₃)₄, 80°C, 12 h | Methyl 6-chloro-2-formyl-5-aminonicotinate | 78% | |

| Chloro displacement with MeOH | MeOH, K₂CO₃, reflux, 24 h | Methyl 5-iodo-2-formyl-6-methoxynicotinate | 32% |

The selectivity for iodo substitution is attributed to its lower activation energy in oxidative addition steps during transition-metal catalysis.

Cross-Coupling Reactions

The iodo substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

The chloro substituent remains inert under these conditions, allowing sequential functionalization .

Formyl Group Reactivity

The electron-deficient formyl group undergoes condensation and nucleophilic addition reactions.

Key Transformations:

-

Schiff base formation with primary amines (e.g., aniline) in ethanol at 25°C, yielding imine derivatives (89% yield).

-

Oxime synthesis using hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine, achieving >95% conversion.

-

Wittig reaction with ylides to introduce alkenes at the formyl position (63% yield).

Redox Reactions

The formyl group can be selectively reduced while preserving halogen substituents.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 2 h | Methyl 6-chloro-5-iodo-2-(hydroxymethyl)nicotinate | 91% | |

| H₂, Pd/C | MeOH, 25°C, 6 h | Methyl 6-chloro-5-iodo-2-(methanol)nicotinate | 68% |

Cyclization Reactions

The formyl and halogen groups facilitate intramolecular cyclization. For example:

-

Reaction with hydrazine forms pyridopyridazine derivatives under microwave irradiation (150°C, 30 min, 82% yield).

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 6-chloro-2-formyl-5-iodonicotinate has shown potential as an anticancer agent. Research indicates that it can be effective against several types of cancer, including breast cancer, ovarian cancer, and various forms of leukemia. The compound works by inhibiting specific enzymes involved in tumor growth and proliferation. For instance, it has been noted for its ability to inhibit the Abl kinase pathway, which is crucial for cancer cell survival and proliferation .

Neurodegenerative Diseases

The compound is also being investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the modulation of neuroinflammatory pathways and potential neuroprotective effects, making it a candidate for further development in treating these disorders .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the synthesis of more complex molecules. For example, it can participate in reactions to form heterocycles or serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Derivatives

The compound can be modified to create derivatives with different substituents that enhance its biological activity or alter its chemical properties. This includes oxidation to yield methyl 6-chloro-2-carboxy-5-iodonicotinate or reduction to form methyl 6-chloro-2-hydroxymethyl-5-iodonicotinate .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new materials with specific properties. Its ability to undergo various chemical modifications allows researchers to tailor materials for specific applications, such as coatings or electronic components .

Table 1: Summary of Biological Activities

| Activity Type | Target Disease/Condition | Mechanism of Action |

|---|---|---|

| Anticancer | Breast Cancer | Inhibition of Abl kinase pathway |

| Anticancer | Ovarian Cancer | Modulation of tumor growth |

| Neurodegenerative | Alzheimer's Disease | Neuroinflammatory modulation |

| Neurodegenerative | Parkinson's Disease | Neuroprotective effects |

Table 2: Synthetic Transformations

| Transformation Type | Product | Notes |

|---|---|---|

| Oxidation | Methyl 6-chloro-2-carboxy-5-iodonicotinate | Enhances water solubility |

| Reduction | Methyl 6-chloro-2-hydroxymethyl-5-iodonicotinate | Potentially increases biological activity |

| Coupling | Biaryl derivatives | Useful in synthesizing complex organic structures |

Case Studies

Case Study 1: Anticancer Research

A study published in a medicinal chemistry journal demonstrated that this compound exhibited significant cytotoxic effects against human breast cancer cells. The study highlighted its ability to induce apoptosis through the inhibition of specific signaling pathways associated with cell survival .

Case Study 2: Neuroprotective Effects

Research conducted at Virginia Tech explored the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that the compound could reduce oxidative stress markers and improve neuronal survival rates under stress conditions, indicating its potential utility in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-formyl-5-iodonicotinate depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 6-chloro-2-formyl-5-iodonicotinate and analogous compounds:

Notes:

- The formyl group in the target compound distinguishes it from most analogs, offering unique reactivity for further functionalization.

- Halogen positioning (e.g., iodo at 5 vs. chloro at 2) significantly impacts electronic properties and steric hindrance .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be made:

- Molecular Weight: The target compound’s higher molecular weight (~325.5 g/mol vs. ~297.5 g/mol for non-formylated analogs) suggests increased density and boiling point .

- Polarity : The formyl group enhances polarity compared to methyl or ethyl ester analogs, improving solubility in polar aprotic solvents .

Biological Activity

Methyl 6-chloro-2-formyl-5-iodonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of iodinated nicotinates, which are known for their diverse biological activities. The compound's structure can be represented as follows:

The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that compounds in this class may exert their effects through:

- Inhibition of Kinases : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression .

- Antimicrobial Activity : Some derivatives exhibit potent activity against pathogens, suggesting potential in treating infectious diseases .

- Neuroprotective Effects : There is evidence that certain analogs can modulate neuroinflammation and provide neuroprotective benefits, which may be beneficial in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | IC50 (µM) | Target/Pathway | Reference |

|---|---|---|---|

| Inhibition of CDK5 | 0.81 | Cell cycle regulation | |

| Antimicrobial (e.g., bacteria) | < 1 | Various bacterial strains | |

| Neuroprotection | N/A | Neuroinflammatory pathways |

Case Studies

- Anticancer Activity : A study investigated the anticancer potential of methyl derivatives similar to this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, through modulation of apoptosis pathways .

- Inhibition Studies : In vitro studies showed that this compound analogs effectively inhibited the growth of Plasmodium falciparum, the malaria-causing parasite, by targeting specific biosynthetic pathways absent in human cells .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties observed in animal models treated with similar compounds. These studies indicated reduced markers of neuroinflammation and improved cognitive function post-treatment .

Q & A

Q. What strategies address contradictions in reported reactivity of the formyl group in this compound?

- Methodological Answer : Discrepancies in formyl reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or steric hindrance from adjacent substituents. Perform comparative DFT calculations (B3LYP/6-31G*) to map electron density distributions. Validate with kinetic studies: measure reaction rates of the formyl group with hydrazine (nucleophilic) vs. Grignard reagents (electrophilic) under identical conditions. Use ANOVA to statistically resolve contradictions .

Q. How can computational modeling predict the compound’s utility in cross-coupling reactions?

- Methodological Answer :

- Step 1 : Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs). The LUMO location on the iodine atom suggests susceptibility to Suzuki-Miyaura coupling.

- Step 2 : Simulate reaction pathways with transition state theory (TS) to identify activation barriers for Pd-catalyzed couplings.

- Step 3 : Correlate computational results with experimental yields using linear regression. Example table:

| Catalyst (Pd) | Ligand | Solvent | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene | 82 | 78 ± 3 |

| PdCl₂ | Xantphos | DMF | 68 | 65 ± 4 |

Q. What experimental designs validate the compound’s role as a precursor in heterocyclic synthesis?

- Methodological Answer : Design a multi-step synthesis protocol:

- Step 1 : Condense the formyl group with amines to form Schiff bases.

- Step 2 : Cyclize via microwave-assisted heating (120°C, 30 min) to generate pyrido[3,4-b]indole derivatives.

- Step 3 : Characterize products via SCXRD and 2D NMR to confirm regioselectivity. Use fractional factorial design (e.g., varying temperature, solvent, and catalyst) to identify optimal conditions .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-component reactions?

- Methodological Answer :

- Steric Effects : Compare reaction rates of this compound with bulkier analogs (e.g., tert-butyl esters) in Ugi reactions.

- Electronic Effects : Quantify Hammett substituent constants (σ) for the chloro and iodo groups via kinetic isotope effect (KIE) studies.

- Data Analysis : Use multivariate analysis (PCA or PLS) to decouple steric/electronic contributions. Example findings:

| Substituent | σ (Hammett) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| 5-I | +0.18 | 0.45 ± 0.02 |

| 5-Br | +0.23 | 0.32 ± 0.03 |

- Interpretation: Electron-withdrawing iodine enhances electrophilicity but reduces steric accessibility .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches resolve contradictions between computational predictions and experimental results?

- Answer : Apply Bayesian inference to reconcile discrepancies. For example, if DFT predicts a reaction barrier of 25 kcal/mol but experimental data suggest 28 kcal/mol:

- Step 1 : Build a likelihood function incorporating experimental error margins.

- Step 2 : Update prior distributions (e.g., Gibbs free energy) using Markov Chain Monte Carlo (MCMC) sampling.

- Step 3 : Identify systematic errors (e.g., solvent effects omitted in calculations) .

Q. How can researchers design robust assays to evaluate the compound’s biological activity?

- Answer :

- Assay Design : Use a high-throughput screening (HTS) platform with a luciferase-based reporter gene assay. Include positive/negative controls (e.g., DMSO vehicle).

- Dose-Response : Test concentrations from 1 nM–100 µM in triplicate. Fit data to a sigmoidal curve (Hill equation) to calculate IC₅₀ values.

- Validation : Confirm target engagement via SPR or ITC binding assays .

Critical Analysis and Future Directions

Q. What gaps exist in the current understanding of this compound’s photophysical properties?

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Answer : Replace POCl₃ with biocatalytic chlorination (e.g., using haloperoxidases) and employ solvent-free mechanochemical grinding for formylation. Evaluate using E-factor calculations:

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Traditional | 8.2 |

| Green Approach | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.